molecular formula C18H21NO5 B2814923 N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide CAS No. 321688-23-7

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2814923
CAS No.: 321688-23-7
M. Wt: 331.368
InChI Key: FBBWTDONNXQBPT-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a 3,4,5-trimethoxy-substituted aromatic ring linked to an amide group. The compound’s molecular formula is inferred as C₁₈H₂₁NO₅, with a molecular weight of approximately 331.36 g/mol.

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-10-6-13(20)7-11(2)16(10)19-18(21)12-8-14(22-3)17(24-5)15(9-12)23-4/h6-9,20H,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBWTDONNXQBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to reduced production of reactive oxygen species and enhanced cellular protection.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide, highlighting substituent differences and their implications:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-(4-Bromo-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide 4-Bromo, 2,6-dimethylphenyl 394.27 Not reported Bromine substituent enhances lipophilicity; potential for halogen bonding.
N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide 4-Cyanophenyl 312.32 Not reported Electron-withdrawing cyano group increases polarity; may alter receptor binding.
N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-TMB* Furan-2-yl, 4-chlorophenylamino ~550 (estimated) 241–243 Acrylamide linker and furan moiety enhance rigidity; demonstrated cytotoxic activity.
N-(4-Hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide 4-Hydroxy-2-methylphenyl 317.34 Not reported Hydroxy group enables hydrogen bonding; methyl group reduces solubility.
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-TMB Pyridinone ring 346.38 Not reported Heterocyclic pyridinone ring introduces additional hydrogen-bonding sites.

*TMB: 3,4,5-Trimethoxybenzamide

Physicochemical Properties

  • Solubility : Hydroxy-substituted derivatives (e.g., ) are less lipophilic (calculated LogP ~2.5) than brominated analogs (LogP ~3.8) .
  • Thermal Stability: Melting points correlate with molecular symmetry; furan-linked compounds melt at 214–251°C, while non-furan analogs (e.g., ) have lower or unreported melting points.

Key Research Findings and Data Gaps

  • Structural Optimization: Substituting the hydroxy group with bromine or cyano groups improves lipophilicity but may compromise target specificity .
  • Synthetic Challenges : Lower yields (50–57%) in furan-linked analogs suggest steric hindrance from bulky substituents.
  • Unresolved Questions : Biological activity data for the target compound (this compound) are absent in the evidence, necessitating further studies.

Biological Activity

N-(4-hydroxy-2,6-dimethylphenyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C18H20N2O4C_{18}H_{20}N_{2}O_{4} and features a hydroxy group, multiple methoxy groups, and an amide linkage. These functional groups are crucial in determining its biological activity. The presence of the hydroxy group at the para position enhances solubility and may influence interactions with biological targets.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may be a promising candidate for cancer therapy .

Table 1: Cytotoxicity Assay Results

Cell LineIC50 (μM)
MGC-80325.3 ± 1.5
MCF-730.7 ± 2.1
HepG-228.4 ± 1.8

2. Acetylcholinesterase Inhibition

Another notable biological activity is its role as an acetylcholinesterase inhibitor. This action is particularly relevant for enhancing cognitive functions and memory retention, which may have implications in treating neurodegenerative diseases such as Alzheimer's.

3. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

The mechanism underlying the biological activities of this compound involves several pathways:

  • Enzyme Interaction : The compound binds to specific enzymes such as acetylcholinesterase and tyrosinase, inhibiting their activity through competitive inhibition mechanisms.
  • Reactive Oxygen Species Modulation : By reducing oxidative stress through the inhibition of reactive oxygen species production, it enhances cellular protection against damage.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on Gastric Cancer : A study evaluated the effects of this compound on MGC-803 cells and found that it significantly reduced cell viability and induced apoptosis at concentrations above 20 μM.
  • Neuroprotective Effects : In animal models simulating Alzheimer's disease, administration of this compound improved cognitive function scores compared to control groups, indicating potential therapeutic benefits in neurodegenerative disorders .

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